molecular formula C14H7FN2O B2998136 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile CAS No. 2098577-84-3

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Cat. No.: B2998136
CAS No.: 2098577-84-3
M. Wt: 238.221
InChI Key: GINHUFMXQRAYQW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound that features a benzoxazole ring substituted with a fluorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-cyanophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile can be compared with other similar compounds, such as:

    2-Phenylbenzoxazole: Lacks the fluorine and carbonitrile substituents, resulting in different chemical and biological properties.

    2-(4-Chlorophenyl)-1,3-benzoxazole-5-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-(4-Fluorophenyl)-1,3-benzothiazole-5-carbonitrile:

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINHUFMXQRAYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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